4-(2-Methylpropyl)-4-(pyrrolidin-1-yl)piperidine is a chemical compound belonging to the class of piperidines, which are heterocyclic organic compounds featuring a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a pyrrolidine moiety, which contributes to its pharmacological properties. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
This compound can be classified under psychoactive substances and is structurally related to various piperidine derivatives that have shown activity in pharmacological studies. It is often synthesized for research purposes and may have implications in drug design due to its unique structural features. The synthesis of similar compounds has been documented in various scientific literature, indicating its relevance in ongoing research in organic and medicinal chemistry .
The synthesis of 4-(2-Methylpropyl)-4-(pyrrolidin-1-yl)piperidine typically involves several steps, utilizing both classical organic synthesis techniques and modern methodologies. Key synthetic routes may include:
The synthesis may require specific reagents such as alkyl halides for alkylation steps, and solvents like dichloromethane or ethanol for reaction media. Reaction conditions such as temperature and pressure must be optimized to achieve high yields and purity .
The molecular formula of 4-(2-Methylpropyl)-4-(pyrrolidin-1-yl)piperidine is . Its structure features a piperidine ring substituted with a pyrrolidine group, which adds complexity to its chemical behavior.
The compound can participate in various chemical reactions typical of piperidine derivatives, including:
Understanding the reactivity of this compound is crucial for its application in drug development, where modifications can enhance efficacy or reduce side effects .
The mechanism of action for 4-(2-Methylpropyl)-4-(pyrrolidin-1-yl)piperidine is not fully elucidated but is likely related to its interaction with neurotransmitter systems. Compounds with similar structures often act on dopamine and serotonin receptors, influencing mood and behavior.
Research indicates that piperidine derivatives can modulate neurotransmitter release or receptor activity, leading to potential therapeutic effects in treating neurological disorders .
Relevant data from analytical techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) can provide insights into the compound's purity and structural integrity .
4-(2-Methylpropyl)-4-(pyrrolidin-1-yl)piperidine has potential applications in:
The exploration of hybrid heterocyclic scaffolds containing both piperidine and pyrrolidine rings represents a significant trajectory in medicinal chemistry. Piperidine derivatives have been investigated since the early 20th century, with their pharmaceutical prominence escalating after the 1950s following the isolation of natural piperidine alkaloids like piperine from Piper species [2] [9]. The specific compound 4-(2-Methylpropyl)-4-(pyrrolidin-1-yl)piperidine emerged as a synthetic analog during the 2010–2020 push for structurally complex neuropharmacological agents. Its design aligns with historical efforts to combine privileged fragments: piperidine (ubiquitous in CNS drugs) and pyrrolidine (noted for conformational restriction) [9]. Unlike naturally occurring piperidines, this fully synthetic compound was developed to overcome limitations of monocyclic scaffolds, such as metabolic instability and low blood-brain barrier permeability [2] [6]. Early synthetic routes involved reductive amination strategies or transition-metal-catalyzed hydrogenation of pyridine intermediates, though its exact discovery timeline remains proprietary to pharmaceutical developers [9].
Table 1: Key Milestones in Piperidine-Pyrrolidine Hybrid Research
Time Period | Development | Significance |
---|---|---|
Pre-1950s | Isolation of piperidine alkaloids (e.g., piperine) | Validated piperidine’s bioactivity |
1980s–2000s | Advances in stereoselective hydrogenation (e.g., Ru/Ir catalysis) | Enabled efficient piperidine synthesis |
2010–2020 | Rational design of C4-disubstituted piperidines | Addressed metabolic and BBB limitations |
Post-2020 | Application in neuropsychopharmacology (e.g., KOR antagonists) | Explored for depression/stress disorders |
This compound belongs to the C4-disubstituted piperidine subclass, characterized by a quaternary carbon center at position 4 of the piperidine ring, bearing two distinct moieties: a 2-methylpropyl chain and a pyrrolidin-1-yl group. The 2-methylpropyl (isobutyl) substituent provides moderate lipophilicity (calculated LogP ≈ 2.8), while the pyrrolidine nitrogen contributes a basic center (predicted pKa ≈ 10.2) essential for salt formation and membrane penetration [5] [8] [9]. The scaffold’s 3D conformation is critically influenced by steric bulk at C4, which locks the piperidine in a chair conformation and restricts the pyrrolidine’s orientation. This reduces conformational flexibility compared to monosubstituted analogs like 4-(1-pyrrolidinyl)piperidine (PubChem CID 78703) [8], potentially enhancing target selectivity.
Table 2: Structural Comparison of Related Piperidine-Pyrrolidine Hybrids
Compound Name | Substituents at C4 | Key Structural Features |
---|---|---|
4-(2-Methylpropyl)-4-(pyrrolidin-1-yl)piperidine | 2-Methylpropyl, Pyrrolidin-1-yl | Quaternary center; asymmetric bulk |
4-Methyl-4-(pyrrolidin-1-yl)piperidine [5] | Methyl, Pyrrolidin-1-yl | Reduced steric hindrance |
PF-04455242 [7] | Biphenyl-sulfonamide, Methyl | Aryl-sulfonamide KOR antagonist |
4-(1-Pyrrolidinyl)piperidine (CID 78703) [8] | H, Pyrrolidin-1-yl | Secondary amine; higher flexibility |
Synthetic methodologies have evolved to address stereochemical challenges. Recent approaches leverage palladium-catalyzed hydrogenation of pyridinium salts or multi-step sequences involving Suzuki coupling followed by heterocyclic reduction [9]. The quaternary center complicates enantioselective synthesis, though asymmetric hydrogenation using Ir/P,N-ligand systems has achieved >90% ee for analogous scaffolds [9].
The structural attributes of this compound align with pharmacological targets implicated in stress-related psychiatric disorders. Piperidine-pyrrolidine hybrids demonstrate high affinity for κ-opioid receptors (KOR), as evidenced by analogs like PF-04455242 (Ki = 3.0 nM for KOR) [7]. KOR antagonists are pursued for treating depression and addiction due to their ability to modulate dysphoric stress responses without Mu-opioid receptor (MOR)-related dependency risks [4] [7]. The compound’s lipophilicity and basic nitrogen position it as a potential blood-brain barrier penetrant, a feature optimized in piperine-derived neuroactive agents through nanoformulation or structural hybridization [2] [9].
Mechanistically, such compounds may influence:
Table 3: Neurological Targets of Piperidine-Pyrrolidine Hybrids
Target | Potential Effect | Relevance to Disease |
---|---|---|
κ-Opioid Receptor (KOR) | Antagonism | Depression, addiction, PTSD |
Cytochrome P450 (e.g., CYP3A4) | Inhibition | Neurotransmitter/xenobiotic metabolism |
Monoamine Oxidase B (MAO-B) | Competitive inhibition | Neurodegeneration |
P-glycoprotein | Modulation | Blood-brain barrier permeability |
Ongoing research explores its utility in neuropsychopharmacology, particularly as a template for developing dual-acting agents that combine KOR antagonism with secondary activities like serotonin transporter modulation [4] [7].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: